![molecular formula C38H42N4O6 B1219334 7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol CAS No. 82824-01-9](/img/structure/B1219334.png)
7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
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Overview
Description
Naloxonazine is a potent, irreversible μ-opioid receptor antagonist. It forms spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by naloxazone . This compound has significant implications in the study of opioid receptors and their associated pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naloxonazine is synthesized by reacting naloxazone with a three-fold molar excess of the parent alkaloid in ethanol. The reaction is monitored by thin-layer chromatography and is typically complete within three hours .
Industrial Production Methods: While specific industrial production methods for naloxonazine are not extensively documented, the synthesis generally involves the controlled reaction of naloxazone under acidic conditions to form naloxonazine. The process requires careful monitoring to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Naloxonazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Similar to other morphinan derivatives, naloxonazine can undergo reduction reactions.
Substitution: It can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of naloxonazine.
Scientific Research Applications
Naloxonazine has several scientific research applications, including:
Chemistry: It is used to study the binding characteristics and mechanisms of opioid receptors.
Biology: Naloxonazine is employed in research involving cellular responses to opioid receptor antagonists.
Medicine: It has potential therapeutic applications in treating opioid addiction and overdose.
Industry: While not widely used industrially, naloxonazine’s role in research makes it valuable for developing new pharmacological agents
Mechanism of Action
Naloxonazine exerts its effects by irreversibly binding to μ-opioid receptors. This binding prevents the activation of these receptors by opioid agonists, thereby inhibiting their effects. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily those associated with opioid receptor signaling .
Comparison with Similar Compounds
Naloxazone: Forms naloxonazine in acidic conditions and shares similar binding characteristics.
Oxymorphone-3-methoxynaltrexonazine: Another opioid with two complete and mirrored morphinan carbon skeletons.
Uniqueness: Naloxonazine’s irreversible binding to μ-opioid receptors distinguishes it from other opioid antagonists, which typically exhibit reversible binding. This unique characteristic makes naloxonazine particularly valuable in research settings where long-lasting inhibition of opioid receptors is required.
Properties
CAS No. |
82824-01-9 |
---|---|
Molecular Formula |
C38H42N4O6 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C38H42N4O6/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2/h3-8,27-28,33-34,43-46H,1-2,9-20H2/b39-23+,40-24+/t27-,28-,33+,34+,35+,36+,37-,38-/m1/s1 |
InChI Key |
AJPSBXJNFJCCBI-YOHUGVJRSA-N |
SMILES |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O |
Isomeric SMILES |
C=CCN1[C@H]2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@H]4/C(=N/N=C\6/[C@@H]7OC8=C(C=CC9=C8[C@]72[C@]([C@@H](C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O |
Canonical SMILES |
C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O |
Synonyms |
naloxonazine |
Origin of Product |
United States |
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